molecular formula C13H19Cl2NO B5765457 2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine CAS No. 2600-73-9

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine

Cat. No.: B5765457
CAS No.: 2600-73-9
M. Wt: 276.20 g/mol
InChI Key: QACHZDLFMNXTOQ-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine is an organic compound with a complex structure, characterized by the presence of dichloro and methyl groups attached to a phenoxy ring, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine typically involves the reaction of 2,4-dichloro-6-methylphenol with N,N-diethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(2-furanylmethyl)acetamide

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine is unique due to its specific structural features, such as the presence of both dichloro and methyl groups on the phenoxy ring, and the diethylethanamine side chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO/c1-4-16(5-2)6-7-17-13-10(3)8-11(14)9-12(13)15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACHZDLFMNXTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210534
Record name 2-(2,4-Dichloro-6-methylphenoxy)-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2600-73-9
Record name 2-(2,4-Dichloro-6-methylphenoxy)-N,N-diethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2600-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichloro-6-methylphenoxy)-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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